molecular formula C13H13AgClP+ B12540594 chloro-methyl-diphenylphosphanium;silver CAS No. 142710-00-7

chloro-methyl-diphenylphosphanium;silver

Cat. No.: B12540594
CAS No.: 142710-00-7
M. Wt: 343.53 g/mol
InChI Key: JWOIRDQOUMZMMJ-UHFFFAOYSA-N
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Description

Chloro-methyl-diphenylphosphanium;silver is a compound that combines the properties of both organophosphorus and silver chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro-methyl-diphenylphosphanium;silver typically involves the reaction of chloro-methyl-diphenylphosphine with a silver salt. One common method is to react chloro-methyl-diphenylphosphine with silver nitrate in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purity of the final product is ensured through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Chloro-methyl-diphenylphosphanium;silver undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chloro-methyl-diphenylphosphanium;silver has several scientific research applications:

Mechanism of Action

The mechanism of action of chloro-methyl-diphenylphosphanium;silver involves its interaction with molecular targets such as enzymes and cellular membranes. The silver component is known to disrupt microbial cell walls and interfere with essential enzymatic functions, leading to cell death. The phosphine moiety can interact with metal centers in catalytic processes, enhancing the efficiency of reactions .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used ligand in coordination chemistry.

    Silver nitrate: Known for its antimicrobial properties.

    Chloro-diphenylphosphine: Similar in structure but lacks the silver component.

Uniqueness

Chloro-methyl-diphenylphosphanium;silver is unique due to the combination of phosphine and silver properties in a single compound. This dual functionality allows it to be used in a broader range of applications compared to its individual components .

Properties

CAS No.

142710-00-7

Molecular Formula

C13H13AgClP+

Molecular Weight

343.53 g/mol

IUPAC Name

chloro-methyl-diphenylphosphanium;silver

InChI

InChI=1S/C13H13ClP.Ag/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;/q+1;

InChI Key

JWOIRDQOUMZMMJ-UHFFFAOYSA-N

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)Cl.[Ag]

Origin of Product

United States

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